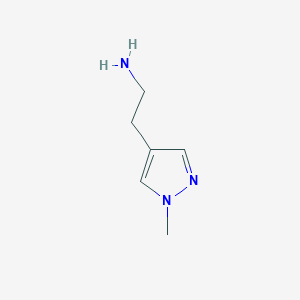

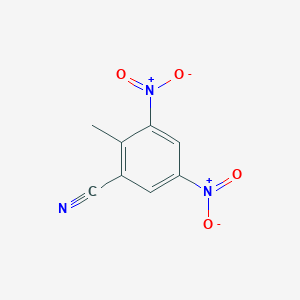

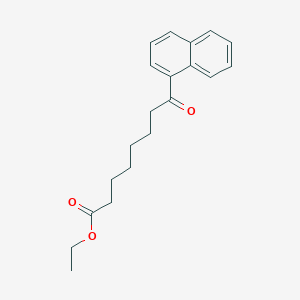

![molecular formula C24H27NO5 B1322912 (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 266359-42-6](/img/structure/B1322912.png)

(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid" is a highly substituted pyrrolidine derivative. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The tert-butoxy group is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal under acidic conditions. The fluorenylmethoxy carbonyl (Fmoc) group is widely used in peptide synthesis as a temporary amino-protecting group because it can be removed under mild base conditions, thus protecting the amino acid while allowing other reactions to proceed.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through a one-step continuous flow process, as demonstrated in the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones . This method utilizes the HBr generated in the Hantzsch reaction to hydrolyze tert-butyl esters in situ, providing the corresponding acids in a single microreactor. This technique could potentially be adapted for the synthesis of the compound , given its structural similarity to the pyrrolidine derivatives mentioned.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for multiple stereocenters. For example, the compound "(2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate" has been studied for its absolute structure using diffraction, CD spectroscopy, and theoretical calculations . This approach could be applied to determine the absolute structure of "(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid," ensuring the correct stereochemistry is achieved in the synthesis.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary depending on the substituents present. The tert-butoxy group is known to be a good leaving group under acidic conditions, which could be exploited in further chemical transformations. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection in multi-step syntheses. The synthesis and subsequent reactions of similar compounds, such as "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," which also contains a tert-butoxy carbonyl group, could provide insights into the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular conformation. For instance, "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" adopts an envelope conformation, and intermolecular hydrogen bonds link the molecules into chains in the crystal structure . These structural features can affect properties such as solubility, melting point, and reactivity. Understanding the conformation and intermolecular interactions of "(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid" would be crucial for predicting its behavior in various solvents and reactions.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Methods : The compound has been utilized in the synthesis of various complex molecules. For example, in the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, similar tert-butoxycarbonyl compounds were used, highlighting the role of such compounds in chemical synthesis (Naveen et al., 2007).

Crystal Structure Studies : In the context of crystallography, related tert-butoxycarbonyl compounds have been characterized using X-ray diffraction, underlining their importance in structural analysis of chemical compounds (Naveen et al., 2007).

Medicinal Chemistry

Influenza Neuraminidase Inhibitors : Compounds with similar structure have been investigated for their inhibitory activity against influenza neuraminidase, showcasing their potential in antiviral drug development (Wang et al., 2001).

Solid-Phase Peptide Synthesis : The compound has been used in the synthesis of peptides, such as in the preparation of polo-box domain-binding peptides, which is significant in the study of signal transduction pathways (Liu et al., 2009).

Chemical Protection and Modification

- Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the compound, is used for the protection of hydroxy-groups in chemical synthesis, illustrating its role in protecting functional groups during reactions (Gioeli & Chattopadhyaya, 1982).

Stereochemistry and Enantiomeric Synthesis

Enantiomerically Pure Diaminobutyric Acids : The compound has been used in the preparation of enantiomerically pure diaminobutyric acids, emphasizing its role in the synthesis of stereochemically complex molecules (Schmidt et al., 1992).

Absolute Structure Determination : Similar compounds have been synthesized and analyzed for their absolute structure, contributing to the field of chiral chemistry (Wang et al., 2019).

Additional Applications

Liquid Scintillators : Derivatives of the compound have been explored for their use in liquid scintillators, demonstrating its potential in analytical chemistry (Barnett et al., 1960).

Surface Functional Group Analysis : The compound's derivatives have been used in chemical derivatisation for the identification of surface functional groups in materials science (Popat et al., 1995).

特性

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOQXZRPBAMOGM-SFTDATJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

CAS RN |

266359-42-6 |

Source

|

| Record name | (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

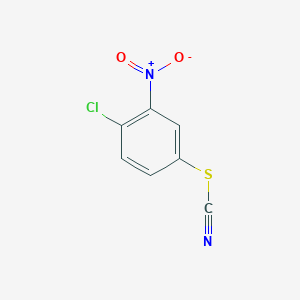

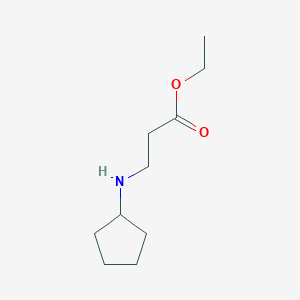

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)